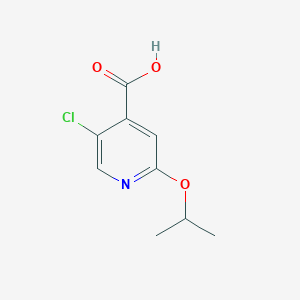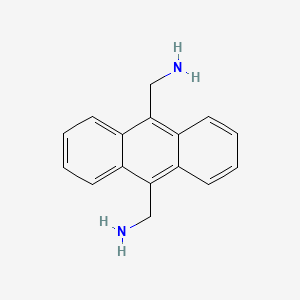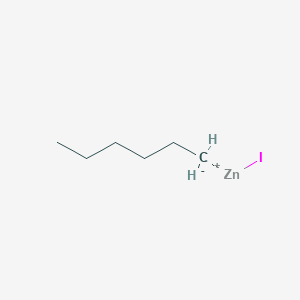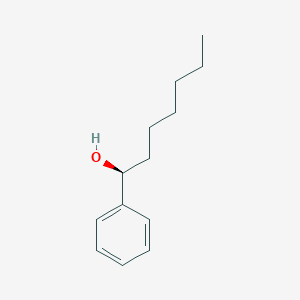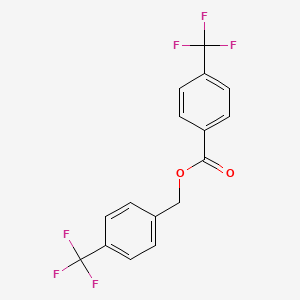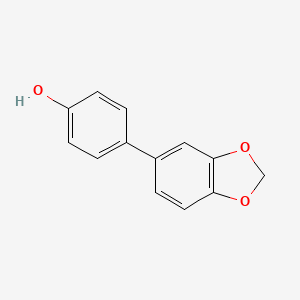
4-(3,4-Methylenedioxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Methylenedioxyphenyl)phenol, 95%, also known as 4-MPDP, is a synthetic phenol that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 129-130 °C, and can be found in a variety of forms, including aqueous solutions and solid-state powders. 4-MPDP has been shown to possess a number of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities, making it a promising candidate for further scientific exploration.
Mécanisme D'action
The mechanism of action of 4-(3,4-Methylenedioxyphenyl)phenol, 95% is still being studied. However, it has been suggested that the compound may act by inhibiting the activity of pro-inflammatory enzymes, such as cyclooxygenase-2, as well as by scavenging free radicals and preventing oxidative damage. Additionally, 4-(3,4-Methylenedioxyphenyl)phenol, 95% has been found to induce apoptosis in cancer cells, suggesting that it may have anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Methylenedioxyphenyl)phenol, 95% have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 4-(3,4-Methylenedioxyphenyl)phenol, 95% has the ability to scavenge free radicals, inhibit pro-inflammatory enzymes, and induce apoptosis in cancer cells. In vivo studies have shown that 4-(3,4-Methylenedioxyphenyl)phenol, 95% is capable of reducing inflammation and oxidative damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,4-Methylenedioxyphenyl)phenol, 95% in scientific research include its ability to scavenge free radicals, inhibit pro-inflammatory enzymes, and induce apoptosis in cancer cells. Additionally, 4-(3,4-Methylenedioxyphenyl)phenol, 95% is relatively easy to synthesize and is available in a variety of forms, making it a convenient choice for laboratory experiments. However, there are some limitations to using 4-(3,4-Methylenedioxyphenyl)phenol, 95% in research, including its potential for causing oxidative damage to cells and its limited availability.
Orientations Futures
The potential applications of 4-(3,4-Methylenedioxyphenyl)phenol, 95% in scientific research are numerous. Future research could focus on exploring the compound’s ability to scavenge free radicals and inhibit pro-inflammatory enzymes in different cell types, as well as its potential for inducing apoptosis in cancer cells. Additionally, further studies could investigate the compound’s ability to reduce inflammation and oxidative damage in animal models. Finally, further research could focus on the potential for using 4-(3,4-Methylenedioxyphenyl)phenol, 95% in the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
4-(3,4-Methylenedioxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of 3,4-methylenedioxyphenol with an aldehyde in the presence of a Lewis acid. This reaction produces a highly pure product, with a 95% yield. Other methods of synthesis include the reaction of 4-chloro-3,4-methylenedioxyphenol with an alkyl halide, or the reaction of 4-hydroxy-3,4-methylenedioxyphenol with an alkyl halide.
Applications De Recherche Scientifique
4-(3,4-Methylenedioxyphenyl)phenol, 95% has been studied extensively in scientific research, and has been found to possess a variety of interesting properties. It has been found to be an effective antioxidant, with the ability to scavenge free radicals and protect cells from oxidative damage. It has also been found to possess anti-inflammatory and anti-cancer activities, making it a promising candidate for further exploration.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVMACQTRLGWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Methylenedioxyphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


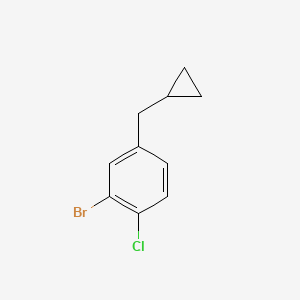


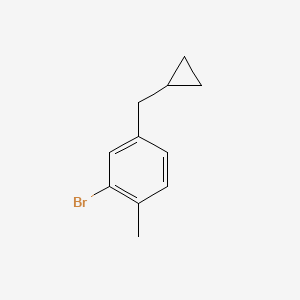
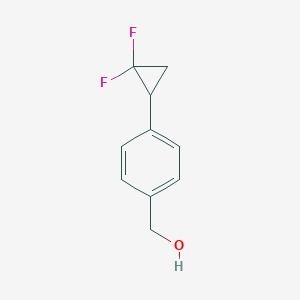
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
